Perk-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

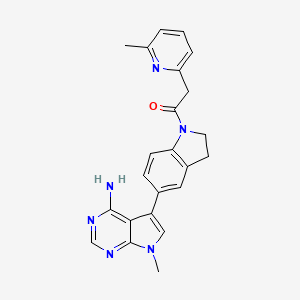

Molecular Formula |

C23H22N6O |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone |

InChI |

InChI=1S/C23H22N6O/c1-14-4-3-5-17(27-14)11-20(30)29-9-8-16-10-15(6-7-19(16)29)18-12-28(2)23-21(18)22(24)25-13-26-23/h3-7,10,12-13H,8-9,11H2,1-2H3,(H2,24,25,26) |

InChI Key |

VYZYOJULVVGQRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3)C4=CN(C5=NC=NC(=C45)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Perk-IN-6 discovery and synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of the PERK Inhibitor Perk-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2][3] Under ER stress, PERK activation leads to the phosphorylation of eukaryotic initiation factor 2α (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).[4] This signaling cascade plays a crucial role in both cell survival and apoptosis, making PERK a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[2][5] This guide provides a detailed overview of the discovery and synthesis of this compound, a potent PERK inhibitor, and its subsequent optimization.

Discovery of this compound and Optimization to GSK2656157

This compound, also identified as compound 5 in the seminal work by Axten et al. (2013), was discovered as part of a medicinal chemistry program aimed at identifying potent and selective PERK inhibitors. This effort began with the identification of GSK2606414 as a first-in-class PERK inhibitor.[6] Subsequent optimization focused on improving physicochemical properties and pharmacokinetics, leading to the development of this compound and ultimately the preclinical candidate GSK2656157 (compound 6).[4][6]

The optimization strategy involved reducing the lipophilicity of the lead compounds. The introduction of a fluorine atom to the indoline core of this compound (compound 5) to yield GSK2656157 (compound 6) resulted in a more than two-fold improvement in biochemical activity against PERK.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound 5) and its optimized analog, GSK2656157 (Compound 6).

Table 1: In Vitro Potency

| Compound | PERK IC50 (nM) | pPERK Cellular IC50 (µM) in A549 cells |

| This compound (Compound 5) | 2.5 | 0.1-0.3 |

| GSK2656157 (Compound 6) | 0.8[4] | Not explicitly stated for A549, but showed potent inhibition of PERK activation in multiple cell lines[4] |

Table 2: Kinase Selectivity

| Compound | Selectivity over other EIF2AK family members |

| GSK2656157 (Compound 6) | >500-fold selective over HRI (IC50 = 460 nM), the most sensitive off-target EIF2AK family member[4] |

Table 3: Pharmacokinetic Parameters of GSK2656157 (Compound 6)

| Species | Route | Clearance (mL/min/kg) | Bioavailability (F%) |

| Mouse | i.v./p.o. | Low to moderate | Good |

| Rat | i.v./p.o. | 10.5[7] | Good |

| Dog | i.v./p.o. | Low to moderate | High |

Signaling Pathway

The PERK signaling pathway is a central branch of the Unfolded Protein Response. The diagram below illustrates the key events in this cascade and the point of inhibition by this compound and related compounds.

References

- 1. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

The Cellular Target of Perk-IN-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perk-IN-6 is a potent and selective small molecule inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical regulator of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Chronic ER stress and subsequent UPR activation are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

The Cellular Target: PERK Kinase

The primary cellular target of this compound is the eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3), commonly known as PERK. PERK is a type I transmembrane protein located in the ER membrane. It functions as a sensor for ER stress. Under normal conditions, PERK is kept in an inactive state through its association with the ER chaperone protein, BiP (Binding immunoglobulin protein), also known as GRP78. Upon accumulation of unfolded proteins, BiP dissociates from PERK, leading to its dimerization and autophosphorylation, which marks its activation.

Activated PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER. Paradoxically, the phosphorylation of eIF2α also facilitates the preferential translation of certain mRNAs, such as that of the activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of the PERK kinase domain. By binding to the ATP-binding pocket of PERK, this compound prevents the autophosphorylation and activation of the kinase. This inhibition blocks the downstream signaling cascade, including the phosphorylation of eIF2α and the subsequent induction of ATF4 and CHOP. Consequently, this compound can mitigate the cellular response to ER stress.

Quantitative Data

The inhibitory activity and selectivity of PERK inhibitors are critical parameters for their development as research tools and potential therapeutics. While specific extensive kinase panel data for this compound is not publicly available, the data for its close analog, GSK2656157, provides a strong indication of its potency and selectivity.

| Compound | Assay Type | Target | IC50 (nM) | Cellular Assay (p-PERK inhibition, IC50) | Reference |

| This compound | Biochemical | PERK | 2.5 | 100-300 nM (in A549 cells) | [1] |

| GSK2656157 | Biochemical | PERK | 0.9 | 10-30 nM | [2][3] |

Table 1: Potency of this compound and its analog GSK2656157

The selectivity of a kinase inhibitor is crucial to minimize off-target effects. GSK2656157 has been profiled against a large panel of kinases, demonstrating high selectivity for PERK.

| Compound | Kinase Panel Size | Inhibition >80% at 10 µM | Selectivity over other eIF2α kinases (HRI, PKR, GCN2) | Reference |

| GSK2656157 | 300 kinases | 17 kinases | >500-fold | [4] |

Table 2: Kinase Selectivity Profile of GSK2656157

Signaling Pathways

The PERK signaling pathway is a central branch of the Unfolded Protein Response. The following diagram illustrates the canonical PERK signaling cascade and the point of intervention for this compound.

Caption: PERK signaling pathway and inhibition by this compound.

Experimental Protocols

The characterization of a PERK inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

PERK Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PERK.

Materials:

-

Recombinant human PERK kinase domain (e.g., GST-tagged)

-

Substrate: Recombinant human eIF2α

-

ATP (with [γ-³²P]ATP for radiometric assay or cold ATP for FRET-based assays)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay (Promega) or similar detection system for non-radioactive assays

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase assay buffer.

-

Add the test compound (this compound) or DMSO (vehicle control) to the wells.

-

Add the recombinant PERK enzyme and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (eIF2α) and ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution containing EDTA).

-

Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For ADP-Glo™, the amount of ADP produced is measured via a luciferase-based reaction.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for PERK Pathway Activation (Cell-Based)

This method assesses the ability of this compound to inhibit PERK signaling in a cellular context.

Materials:

-

Cell line of interest (e.g., A549, HEK293T)

-

Cell culture medium and supplements

-

ER stress inducer (e.g., thapsigargin, tunicamycin)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

-

Induce ER stress by adding an ER stress inducer (e.g., 1 µM thapsigargin for 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation of PERK and eIF2α, and the expression of downstream targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

-

Intact cells

-

This compound or vehicle control (DMSO)

-

PBS

-

Lysis buffer with protease inhibitors

-

Equipment for heating (e.g., PCR cycler) and cooling samples

-

Western blotting or mass spectrometry equipment for protein detection

Procedure:

-

Treat intact cells with this compound or DMSO for a specific duration.

-

Heat the cell suspensions to a range of temperatures to induce protein denaturation. Ligand-bound proteins are generally more thermally stable.

-

Cool the samples and lyse the cells to release soluble proteins.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of soluble PERK protein in the supernatant at each temperature using western blotting or mass spectrometry.

-

A shift in the melting curve of PERK to a higher temperature in the presence of this compound indicates target engagement.

Experimental and Logical Workflows

The characterization of a novel PERK inhibitor follows a logical progression from in vitro validation to cellular and in vivo assessment.

Caption: Workflow for PERK inhibitor characterization.

Conclusion

This compound is a valuable chemical probe for studying the role of the PERK-mediated unfolded protein response in health and disease. Its high potency and selectivity for PERK make it a suitable tool for dissecting the complex signaling networks governed by ER stress. The experimental protocols and workflows described in this guide provide a framework for the robust characterization of this compound and other novel PERK inhibitors, facilitating their use in basic research and their potential translation into therapeutic agents.

References

- 1. The PERK arm of the unfolded protein response regulates satellite cell-mediated skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

PERK-IN-6 and the Unfolded Protein Response: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins, and enhancing ER-associated degradation (ERAD). However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic signaling cascade. One of the three main sensors of the UPR is the Protein Kinase R (PKR)-like ER Kinase (PERK). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4). The PERK signaling pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][2][3][4] This technical guide provides an in-depth overview of small molecule inhibitors of PERK, with a focus on their mechanism of action, quantitative data, and relevant experimental protocols. While the specific term "PERK-IN-6" did not yield a direct match in scientific literature, this guide will focus on well-characterized PERK inhibitors that are likely relevant to this query, such as GSK2606414, GSK2656157, and AMG PERK 44.

PERK Signaling Pathway in the Unfolded Protein Response

The PERK branch of the UPR is a critical regulator of cellular response to ER stress. The following diagram illustrates the key events in the PERK signaling pathway.

References

- 1. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on PERK Inhibitor Biological Activity: A Technical Guide

Disclaimer: Initial searches for a specific molecule designated "Perk-IN-6" did not yield any publicly available scientific literature. The following guide provides a comprehensive overview of the early-stage biological activity of well-characterized PERK (Protein kinase R-like endoplasmic reticulum kinase) inhibitors, which are molecules that target the same pathway. The data and protocols presented are representative of the field and are based on published research for various PERK inhibitors.

Introduction

Protein kinase R-like endoplasmic reticulum kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the Unfolded Protein Response (UPR).[1][2][3][4] Under ER stress, PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global attenuation of protein synthesis to reduce the protein folding load on the ER.[2][3] However, this pathway also selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn regulates the expression of genes involved in stress adaptation and, under prolonged stress, apoptosis.[1][2][3] Dysregulation of the PERK signaling pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.[2][4][5][6][7] This guide summarizes the typical early biological activities reported for PERK inhibitors, along with the experimental methodologies used for their characterization.

Quantitative Data on PERK Inhibitor Activity

The initial characterization of a novel PERK inhibitor typically involves assessing its potency and selectivity through a series of in vitro assays. The following tables summarize representative quantitative data for known PERK inhibitors, which would be analogous to the data sought for "this compound".

Table 1: In Vitro Potency of Representative PERK Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference Compound |

| GSK2606414 | PERK | Kinase Assay | 0.4 | N/A |

| GSK2656157 | PERK | Kinase Assay | <1 | N/A |

| AMG PERK 44 | PERK | Cellular Assay (p-eIF2α) | 8 | N/A |

| HC4 | PERK | Cellular Assay (p-eIF2α) | 15 | N/A |

IC50: Half-maximal inhibitory concentration. This value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Table 2: Selectivity Profile of a Representative PERK Inhibitor (GSK2606414)

| Kinase | IC50 (nM) | Fold Selectivity vs. PERK |

| PERK | 0.4 | 1 |

| IRE1α | >10,000 | >25,000 |

| PKR | 1,200 | 3,000 |

| GCN2 | >10,000 | >25,000 |

| RIPK1 | 16 | 40 |

Data in these tables are compiled from various sources for illustrative purposes and do not represent a direct comparison under identical experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the early biological evaluation of PERK inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the PERK kinase domain.

Methodology:

-

Reagents: Recombinant human PERK kinase domain, ATP, substrate peptide (e.g., a synthetic peptide containing the eIF2α phosphorylation site), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure:

-

The test compound is serially diluted in DMSO and then added to the wells of a 384-well plate.

-

Recombinant PERK kinase is added to the wells containing the compound and incubated for a predetermined time (e.g., 15 minutes) at room temperature.

-

The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a specified duration (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-eIF2α (p-eIF2α) Assay

Objective: To assess the ability of a compound to inhibit PERK activity within a cellular context.

Methodology:

-

Cell Culture: A human cell line known to have a robust ER stress response (e.g., HEK293T, HCT116) is cultured to sub-confluency.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

ER stress is induced by treating the cells with an agent such as thapsigargin (e.g., 300 nM) or tunicamycin (e.g., 2 µg/mL) for a defined period (e.g., 2 hours).

-

The cells are then lysed, and the levels of phosphorylated eIF2α (Ser51) and total eIF2α are measured using a quantitative method like an ELISA or an in-cell Western blot.

-

-

Data Analysis: The ratio of p-eIF2α to total eIF2α is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay

Objective: To evaluate the cytotoxic or cytostatic effects of the PERK inhibitor.

Methodology:

-

Cell Culture: Cancer cell lines of interest are cultured and seeded into 96-well plates.

-

Procedure:

-

Cells are treated with a range of concentrations of the test compound.

-

The plates are incubated for an extended period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or LD50 (concentration for 50% cell death) is calculated from the dose-response curve.

Mandatory Visualizations

PERK Signaling Pathway

Caption: The PERK signaling pathway under ER stress.

Experimental Workflow for PERK Inhibitor Evaluation

References

- 1. A PERK-Specific Inhibitor Blocks Metastatic Progression by Limiting Integrated Stress Response-Dependent Survival of Quiescent Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A PERK specific inhibitor blocks metastatic progression by limiting integrated stress response-dependent survival of quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. All Augments - How to Research and Use Augments - Call of Duty: Black Ops 6 Guide - IGN [ign.com]

- 7. Safrole - Wikipedia [en.wikipedia.org]

Perk-IN-6 role in ER stress pathways

An In-depth Technical Guide on the Role of Perk-IN-6 in ER Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three main ER transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), Activating Transcription Factor 6 (ATF6), and Protein Kinase R (PKR)-like ER Kinase (PERK).

The PERK branch of the UPR plays a pivotal role in the cellular response to ER stress. Upon activation, PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. Paradoxically, this event also promotes the preferential translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4, a transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged or severe ER stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).

Given its central role in cell fate decisions under ER stress, the PERK signaling pathway has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. Small molecule inhibitors of PERK are invaluable tools for dissecting the intricacies of the UPR and for developing novel therapeutic strategies. This guide focuses on this compound, a potent inhibitor of PERK, and its role in the modulation of ER stress pathways.

This compound: A Potent and Selective PERK Inhibitor

This compound, also referred to as Compound 5, is a small molecule inhibitor of PERK. It exhibits high potency in both enzymatic and cellular assays, making it a valuable tool for studying the PERK-mediated ER stress response.

Quantitative Data for this compound

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 | 2.5 nM | - | Enzymatic Assay | [1][2] |

| Cellular IC50 | 0.1-0.3 µM | A549 | PERK Autophosphorylation | [1] |

| Blood Clearance | 10.5 mL/min/kg | Rat | Intravenous Infusion | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The PERK Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical PERK-mediated ER stress pathway and indicates the point of intervention by this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy and mechanism of action of PERK inhibitors like this compound.

In Vitro PERK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of PERK.

Materials:

-

Recombinant human PERK kinase domain

-

Biotinylated peptide substrate (e.g., corresponding to the eIF2α Ser51 region)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

This compound (or other inhibitor) dissolved in DMSO

-

Detection reagents (e.g., HTRF-based or ADP-Glo™)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted inhibitor to the assay plate wells.

-

Add the recombinant PERK kinase domain to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Read the signal on a suitable plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of PERK Pathway Activation

This method is used to assess the effect of a PERK inhibitor on the phosphorylation of PERK and its downstream targets in a cellular context.

Materials:

-

Cell line of interest (e.g., A549, HeLa, MEFs)

-

Cell culture medium and supplements

-

ER stress inducer (e.g., thapsigargin, tunicamycin)

-

This compound (or other inhibitor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce ER stress by adding thapsigargin or tunicamycin and incubate for the desired duration (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

Cell Viability Assay

This assay determines the effect of PERK inhibition on cell survival under conditions of ER stress.

Materials:

-

Cell line of interest

-

96-well plates

-

ER stress inducer

-

This compound (or other inhibitor)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a concentration gradient of this compound, both in the presence and absence of an ER stress inducer.

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of viable cells relative to an untreated control and determine the EC50 or GI50 values.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a Western blot experiment to assess the inhibition of PERK signaling.

Conclusion

This compound is a potent and selective inhibitor of the PERK kinase, a key mediator of the unfolded protein response. By specifically targeting PERK, this small molecule allows for the precise dissection of its role in ER stress-induced signaling pathways. The experimental protocols detailed in this guide provide a framework for characterizing the biochemical and cellular effects of this compound and other PERK inhibitors. Such studies are crucial for advancing our understanding of the complex interplay between ER homeostasis and cell fate, and for the development of novel therapeutic interventions for a wide range of diseases where ER stress is a contributing factor. The continued investigation of compounds like this compound holds significant promise for the future of targeted therapies aimed at modulating the UPR.

References

The Novelty of Perk-IN-6: A Technical Guide to a Potent and Selective PERK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core novelty of Perk-IN-6 (also known as GSK2656157), a highly potent and selective inhibitor of Pancreatic Eukaryotic Translation Initiation Factor 2-alpha Kinase (PERK). As a key mediator of the unfolded protein response (UPR), PERK represents a critical node in cellular stress signaling, making it a compelling target for therapeutic intervention in a range of diseases, most notably cancer. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound, offering a valuable resource for researchers in the field.

Core Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 | Selectivity | Reference |

| PERK | Biochemical | 0.8 nM | [1] | |

| PERK Autophosphorylation | Cellular (A549) | 10-30 nM | [2][3][4] | |

| HRI | Biochemical | 460 nM | >500-fold vs PERK | [5] |

| PKR | Biochemical | >700-fold vs PERK | [5] | |

| GCN2 | Biochemical | >700-fold vs PERK | [5] | |

| Panel of 300 Kinases | Biochemical | Highly Selective | [2][6][7] |

Table 2: In Vivo Pharmacokinetics of this compound [5]

| Species | Dosing Route | Dose (mg/kg) | Bioavailability (F%) | Clearance (mL/min/kg) | AUC (ng·h/mL) |

| Mouse | IV | - | - | 13.4 | 13378.6 |

| PO | - | 52 | - | ||

| Rat | IV | - | - | 4.3 | 8015.7 |

| PO | - | ~100 | - | ||

| Dog | IV | - | - | 5.2 | 6210.0 |

| PO | - | ~100 | - |

Table 3: In Vivo Efficacy of this compound in Human Tumor Xenograft Models [2][3]

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Pancreatic Cancer | 50 or 150 mg/kg, twice daily | Dose-dependent | [3] |

| Multiple Myeloma | 50 or 150 mg/kg, twice daily | Dose-dependent | [3] |

| Various Human Tumor Xenografts | 150 mg/kg, twice daily | 54-114% | [2] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of PERK, a central component of the unfolded protein response (UPR). Under conditions of endoplasmic reticulum (ER) stress, such as hypoxia or nutrient deprivation often found in the tumor microenvironment, PERK is activated. This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis to reduce the protein folding load on the ER. However, this pathway also paradoxically promotes the translation of specific stress-responsive proteins, such as ATF4, which can ultimately support tumor cell survival and adaptation. By inhibiting PERK, this compound blocks this adaptive response, leading to an accumulation of unresolved ER stress and subsequent apoptosis of cancer cells.

PERK Signaling Pathway and Inhibition by this compound.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited in this guide are provided below.

PERK Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant PERK in a cell-free system.

-

Reagents and Materials:

-

Recombinant GST-PERK (amino acids 536–1116)

-

6-His-full-length human eIF2α (substrate)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (serially diluted)

-

384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add recombinant PERK enzyme to the wells of a 384-well plate containing assay buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the eIF2α substrate and ATP. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. f. Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. g. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular PERK Autophosphorylation Assay

This assay measures the inhibition of PERK activation within a cellular context by detecting the level of PERK autophosphorylation.

-

Reagents and Materials:

-

A549 human lung carcinoma cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted)

-

ER stress inducer (e.g., Thapsigargin or Tunicamycin)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-PERK (Thr980), anti-total-PERK, and appropriate secondary antibodies

-

Western blotting reagents and equipment

-

-

Procedure: a. Seed A549 cells in 6-well plates and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour. c. Induce ER stress by adding Thapsigargin (e.g., 1 µM) to the media and incubate for an additional 1-2 hours. d. Wash the cells with ice-cold PBS and lyse them in lysis buffer. e. Determine the protein concentration of the lysates. f. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane and probe with primary antibodies against phospho-PERK and total PERK. h. Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. i. Quantify the band intensities and normalize the phospho-PERK signal to the total PERK signal. j. Calculate the IC50 value based on the dose-dependent inhibition of PERK phosphorylation.

Experimental Workflow for the Cellular pPERK Assay.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines the general procedure for evaluating the anti-tumor activity of this compound in a mouse model.

-

Materials and Methods:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Human tumor cells (e.g., HPAC pancreatic cancer cells)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure: a. Subcutaneously implant human tumor cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer this compound (e.g., 50 or 150 mg/kg) or vehicle control orally, twice daily. e. Measure tumor volume with calipers every 2-3 days. f. Monitor the body weight of the mice as a measure of general toxicity. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis). h. Calculate the tumor growth inhibition for the treated groups compared to the control group.

Logical Relationship of the In Vivo Efficacy Study.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. GSK2656157 | Autophagy | Apoptosis | PERK | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for Perk-IN-6 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perk-IN-6 is a potent inhibitor of Protein kinase R-like endoplasmic reticulum kinase (PERK), a critical component of the unfolded protein response (UPR).[1] Under conditions of endoplasmic reticulum (ER) stress, such as the accumulation of unfolded or misfolded proteins, PERK is activated through autophosphorylation.[2][3] This activation leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific stress-responsive genes, such as activating transcription factor 4 (ATF4).[3][4] The PERK signaling pathway plays a crucial role in both cell survival and apoptosis, making it a key therapeutic target in various diseases, including cancer and neurodegenerative disorders.[2][5]

These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | System | Parameter | Value | Reference |

| Biochemical Assay | Purified PERK Kinase | IC50 | 2.5 nM | [1] |

| Cell-Based Assay | A549 Cells (Thapsigargin-induced) | IC50 | 0.1 - 0.3 µM | [1] |

Signaling Pathway

Under ER stress, the chaperone protein BiP dissociates from PERK, leading to PERK dimerization and autophosphorylation, and subsequent activation. Activated PERK then phosphorylates eIF2α, which results in the attenuation of global protein translation, reducing the protein load on the ER. However, this also selectively increases the translation of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis.

Caption: PERK Signaling Pathway Under ER Stress.

Experimental Protocols

Biochemical Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against purified PERK kinase.

Workflow:

Caption: Biochemical Kinase Assay Workflow.

Materials:

-

Purified recombinant human PERK kinase domain

-

eIF2α protein substrate

-

Adenosine triphosphate (ATP)

-

This compound

-

Assay Buffer: 20 mM HEPES (pH 7.2), 10 mM MgCl2, 150 mM NaCl, 0.01% Tween 20

-

TR-FRET detection reagents

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare solutions of PERK enzyme (e.g., 8 nM final concentration), eIF2α substrate (e.g., 1 µM final concentration), and ATP (e.g., 1 µM final concentration) in assay buffer.[4]

-

-

Inhibitor Pre-incubation:

-

Add 2 µL of the serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

-

Add 2 µL of the PERK enzyme solution to each well.

-

Incubate the plate for 30 minutes at room temperature.[4]

-

-

Kinase Reaction:

-

Detection:

-

Stop the kinase reaction by adding the TR-FRET detection reagents as per the manufacturer's instructions.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a compatible plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell-Based PERK Autophosphorylation Assay

This protocol describes a method to evaluate the ability of this compound to inhibit PERK autophosphorylation in a cellular context using Western blotting. A549 non-small cell lung cancer cells are used as a model system.

Workflow:

Caption: Cell-Based Assay Workflow.

Materials:

-

A549 cells

-

Complete F-12K cell culture medium

-

This compound

-

Thapsigargin (ER stress inducer)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protein assay reagent

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-PERK (Thr980) and anti-total PERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture:

-

Seed A549 cells in 6-well plates at a density that will result in 80-90% confluency after 24 hours of growth.[6]

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Aspirate the old medium from the cells and pre-incubate with 2 mL of the medium containing the desired concentrations of this compound or DMSO vehicle for 1 hour.[6]

-

-

ER Stress Induction:

-

Induce ER stress by adding thapsigargin to a final concentration of 50 nM to the wells (except for the negative control).[6]

-

Include a positive control of cells treated with thapsigargin only.

-

Incubate the plates for an appropriate time to induce PERK phosphorylation (e.g., 24 hours, though shorter time points may be optimal).[6]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total PERK.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-PERK and total PERK.

-

Calculate the ratio of phospho-PERK to total PERK for each condition.

-

Determine the IC50 value by plotting the percent inhibition of PERK phosphorylation against the log concentration of this compound.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. PERK is a critical metabolic hub for immunosuppressive function in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the PERK Inhibitor GSK2606414 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical component of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis while paradoxically promoting the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). The PERK signaling pathway plays a dual role in cell fate, promoting adaptation and survival under transient ER stress, but triggering apoptosis under prolonged or severe stress. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key therapeutic target.

GSK2606414 is a potent and highly selective, ATP-competitive inhibitor of PERK.[1][2] It effectively blocks the autophosphorylation of PERK, thereby inhibiting the downstream signaling cascade.[1][3] These application notes provide detailed protocols for the use of GSK2606414 in cell culture to investigate the role of the PERK pathway.

Mechanism of Action

GSK2606414 is an orally bioavailable and cell-permeable small molecule that inhibits PERK with high potency (IC50 of 0.4 nM in enzymatic assays).[4][5] By binding to the ATP-binding pocket of PERK, it prevents its kinase activity. This leads to the inhibition of eIF2α phosphorylation and the subsequent downstream expression of ATF4 and its target genes, such as the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).[1][3] The inhibition of the PERK pathway by GSK2606414 can result in various cellular outcomes, including the suppression of cell proliferation and the induction of apoptosis in a context-dependent manner.[1]

Caption: The PERK signaling pathway and the inhibitory action of GSK2606414.

Data Presentation: In Vitro Efficacy of GSK2606414

The following tables summarize the quantitative data for GSK2606414 in various cell-based assays.

| Parameter | Value | Reference |

| IC50 (Enzymatic Assay) | 0.4 nM | [1][4] |

| IC50 (PERK Autophosphorylation in A549 cells) | < 0.03 µM | [5] |

| IC50 (Cell Viability in ARPE-19 cells, 72h) | 1.7 µM | [1] |

Table 1: Potency of GSK2606414.

| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| A549 (Human Lung Carcinoma) | Western Blot | < 0.03 µM | 2 hours | Inhibition of thapsigargin-induced PERK autophosphorylation | [4] |

| ARPE-19 (Human Retinal Pigment Epithelial) | Cell Proliferation (CCK-8) | 0.01 - 50 µM | 24, 48, 72 hours | Dose- and time-dependent inhibition of proliferation | [1][6] |

| ARPE-19 | Western Blot | 0.05 - 1 µM | 1 hour pre-treatment, then 2 hours with thapsigargin | Dose-dependent inhibition of TG-induced eIF2α phosphorylation | [1] |

| N2A (Mouse Neuroblastoma) | Cell Viability (MTT) | 0.01 - 200 µM | 24 hours | IC50: 5.3 µM | [3] |

| N2A | Western Blot | 0.5 - 1 µM | 24 hours | Reduction of high glucose-induced p-PERK and p-eIF2α | [3] |

| FaDu (Human Pharyngeal Squamous Carcinoma) | Western Blot | Not specified | 48 hours | Increased reovirus capsid protein levels | [7] |

| H929 (Human Myeloma) | Gene Expression | 10 µM | 24 hours, then 24 hours with Tunicamycin | Affects UPR-related gene expression | [8] |

Table 2: Summary of GSK2606414 Application in Various Cell Lines.

Experimental Protocols

Caption: General experimental workflow for using GSK2606414 in cell culture.

Preparation of GSK2606414 Stock Solution

-

Reconstitution: GSK2606414 is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving it in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[4] Ensure the solid is completely dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.

Cell Culture and Seeding

-

Cell Lines: Use cell lines relevant to your research question. Examples include A549, ARPE-19, N2A, FaDu, and H929 cells.[1][3][7][8]

-

Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[1]

-

Seeding Density: The seeding density will depend on the cell type and the duration of the experiment. For a 96-well plate for viability assays, a starting density of 2x10³ to 5x10³ cells/well is common.[1][9] For larger formats like 6-well plates for Western blotting, adjust the seeding density to achieve 70-80% confluency at the time of treatment.

Treatment with GSK2606414

-

Dose-Response: To determine the optimal concentration, perform a dose-response experiment. A typical starting range for GSK2606414 is from 0.01 µM to 10 µM, though higher concentrations up to 50 µM or more may be tested for cytotoxicity.[1]

-

Time-Course: The optimal incubation time can vary. For signaling studies (e.g., phosphorylation events), short incubation times (e.g., 1-4 hours) may be sufficient. For functional assays like cell viability or apoptosis, longer incubation times (e.g., 24, 48, 72 hours) are usually required.[1]

-

Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as used for the highest concentration of GSK2606414.

-

ER Stress Induction (Optional): To study the effect of GSK2606414 on ER stress, you can pre-treat cells with an ER stress inducer like thapsigargin (e.g., 1 µM) or tunicamycin before or concurrently with GSK2606414 treatment.[1]

Key Experimental Protocols

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of GSK2606414 or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours at 37°C.

-

For MTT assays, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with GSK2606414 and/or an ER stress inducer for the desired time.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 13,000 x g) at 4°C for 15 minutes to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Seed cells in a 6-well plate and treat with GSK2606414 for the desired time.

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Following treatment with GSK2606414, extract total RNA from the cells using a commercial kit (e.g., TRIzol or a column-based kit).

-

Assess the quantity and quality of the RNA.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for your target genes (e.g., ATF4, CHOP, VEGF) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze the relative gene expression using the 2-ΔΔCt method.[1]

Conclusion

GSK2606414 is a valuable tool for elucidating the role of the PERK-mediated unfolded protein response in various cellular contexts. The protocols outlined above provide a framework for investigating its effects on cell viability, signaling pathways, and gene expression. It is crucial to optimize the experimental conditions, including inhibitor concentration and incubation time, for each specific cell line and research question to ensure reliable and reproducible results.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. GSK2606414 - Wikipedia [en.wikipedia.org]

- 3. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Western Blot Analysis of PERK Signaling in PERK-IN-6 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key sensor and transducer of the UPR is the Protein Kinase R (PKR)-like ER Kinase (PERK). Upon activation, PERK autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, it also promotes the preferential translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, under prolonged stress, apoptosis, including the C/EBP homologous protein (CHOP).[1]

PERK-IN-6 is a small molecule inhibitor of the PERK kinase. By inhibiting PERK, this compound is expected to prevent the downstream phosphorylation of eIF2α and the subsequent induction of ATF4 and CHOP. This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on the PERK signaling pathway in cultured cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PERK signaling pathway and the experimental workflow for the Western blot analysis.

Caption: PERK Signaling Pathway and Inhibition by this compound.

Caption: Western Blot Experimental Workflow.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effects of this compound on key proteins in the PERK signaling pathway in cells treated with an ER stress inducer (e.g., thapsigargin). Data are presented as mean relative protein expression normalized to a loading control (e.g., GAPDH or β-actin) ± standard deviation.

| Treatment Group | p-PERK / Total PERK | p-eIF2α / Total eIF2α | ATF4 Expression | CHOP Expression |

| Vehicle Control | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.2 ± 0.04 | 0.1 ± 0.03 |

| ER Stress Inducer | 1.0 ± 0.15 | 1.0 ± 0.12 | 1.0 ± 0.18 | 1.0 ± 0.20 |

| ER Stress + 1 µM this compound | 0.4 ± 0.08 | 0.3 ± 0.06 | 0.4 ± 0.09 | 0.3 ± 0.07 |

| ER Stress + 5 µM this compound | 0.15 ± 0.04 | 0.1 ± 0.03 | 0.15 ± 0.05 | 0.1 ± 0.04 |

| ER Stress + 10 µM this compound | 0.05 ± 0.01 | 0.02 ± 0.01 | 0.08 ± 0.03 | 0.05 ± 0.02 |

Experimental Protocols

Materials and Reagents

-

Cell culture medium and supplements

-

This compound

-

ER stress inducer (e.g., Thapsigargin, Tunicamycin)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels or reagents for gel casting

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Deionized water

Table of Recommended Primary Antibodies:

| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |

| Phospho-PERK (Thr980) | Rabbit | 1:1000 | Cell Signaling Technology |

| Total PERK | Rabbit | 1:1000 | Cell Signaling Technology |

| Phospho-eIF2α (Ser51) | Rabbit | 1:1000 | Cell Signaling Technology |

| Total eIF2α | Mouse | 1:1000 | Cell Signaling Technology |

| ATF4 | Rabbit | 1:1000 | Cell Signaling Technology |

| CHOP | Mouse | 1:500 | Santa Cruz Biotechnology |

| GAPDH | Rabbit | 1:5000 | Cell Signaling Technology |

| β-actin | Mouse | 1:5000 | Cell Signaling Technology |

Detailed Methodology

1. Cell Culture and Treatment 1.1. Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%). 1.2. Pre-treat cells with various concentrations of this compound for a predetermined time (e.g., 1 hour). Include a vehicle control (e.g., DMSO). 1.3. Induce ER stress by adding an appropriate concentration of an ER stress inducer (e.g., 1 µM thapsigargin) for the desired duration (e.g., 4-8 hours). Maintain a negative control group with no ER stress induction.

2. Cell Lysis and Protein Extraction 2.1. Aspirate the culture medium and wash the cells twice with ice-cold PBS. 2.2. Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a well of a 6-well plate). 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. 2.6. Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

3. Protein Quantification 3.1. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions. 3.2. Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE 4.1. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 4.2. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker. 4.3. Run the gel in SDS-PAGE running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.

5. Protein Transfer 5.1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's protocol. 5.2. After transfer, confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking 6.1. Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20). 6.2. Block the membrane with blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, 5% BSA is generally recommended.

7. Primary Antibody Incubation 7.1. Dilute the primary antibodies in blocking buffer to the recommended concentration. 7.2. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation 8.1. Wash the membrane three times for 10 minutes each with TBST. 8.2. Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. 8.3. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. 8.4. Wash the membrane three times for 10 minutes each with TBST.

9. Signal Detection 9.1. Prepare the ECL substrate according to the manufacturer's instructions. 9.2. Incubate the membrane with the ECL substrate for the recommended time. 9.3. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

10. Data Analysis and Quantification 10.1. Quantify the band intensities using densitometry software (e.g., ImageJ). 10.2. Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., GAPDH or β-actin). For phosphorylated proteins, it is often informative to also present the data as a ratio of the phosphorylated protein to the total protein. 10.3. Perform statistical analysis to determine the significance of the observed differences between treatment groups.

References

Application Notes and Protocols for Immunofluorescence Staining of Phosphorylated PERK (pPERK)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing immunofluorescence (IF) staining for phosphorylated Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (pPERK). This protocol is intended for the detection and visualization of activated PERK, a key sensor of endoplasmic reticulum (ER) stress, in cultured cells.

Introduction

The Unfolded Protein Response (UPR) is a crucial cellular signaling network activated by ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. PERK is one of the three primary ER transmembrane sensors that initiate the UPR. Upon ER stress, PERK oligomerizes and autophosphorylates, leading to the activation of its kinase domain. This phosphorylation event, primarily at Threonine 980 (Thr980), is a hallmark of PERK activation and the initiation of a signaling cascade aimed at restoring ER homeostasis.

Immunofluorescence staining of pPERK allows for the direct visualization and semi-quantitative analysis of PERK activation at the subcellular level, providing valuable insights into the cellular response to ER stress in various physiological and pathological contexts, including cancer, neurodegenerative diseases, and metabolic disorders.

Data Presentation

Antibody Dilution and Incubation Time Optimization (Example)

Optimal antibody concentration and incubation time are critical for achieving a high signal-to-noise ratio. The following table provides an example of an optimization experiment for a rabbit polyclonal anti-pPERK (Thr980) antibody. Researchers should perform a similar titration for their specific antibody and experimental system.

| Primary Antibody Dilution | Incubation Time (Overnight at 4°C) | Signal Intensity | Background | Signal-to-Noise Ratio | Notes |

| 1:100 | 16 hours | ++++ | +++ | Low | High background, potential non-specific binding. |

| 1:250 | 16 hours | +++ | ++ | Moderate | Good signal, but some background still present. |

| 1:500 | 16 hours | +++ | + | High | Optimal balance of strong signal and low background. |

| 1:1000 | 16 hours | ++ | + | Moderate | Signal intensity may be too low for weakly expressing cells. |

| 1:2000 | 16 hours | + | + | Low | Weak signal, not recommended for most applications. |

Signal intensity and background are scored on a scale from + (low) to ++++ (high).

Quantification of pPERK Fluorescence Intensity upon ER Stress Induction (Example)

ER stress inducers such as tunicamycin (inhibits N-linked glycosylation) and thapsigargin (inhibits the SERCA pump) are commonly used to activate the PERK pathway. The following table illustrates the expected fold change in pPERK fluorescence intensity in response to these treatments.

| Treatment | Concentration | Incubation Time | Average Fold Change in pPERK Fluorescence Intensity (± SD) |

| Vehicle Control (DMSO) | - | 4 hours | 1.0 (baseline) |

| Tunicamycin | 2.5 µg/mL | 4 hours | 3.5 ± 0.6 |

| Tunicamycin | 5 µg/mL | 4 hours | 5.2 ± 0.9 |

| Thapsigargin | 1 µM | 2 hours | 4.8 ± 0.7 |

| Thapsigargin | 2 µM | 2 hours | 6.1 ± 1.1 |

Data are representative and will vary depending on the cell type, antibody, and imaging system. It is essential to perform a time-course and dose-response experiment for each specific experimental setup.

Signaling Pathway and Experimental Workflow

PERK Signaling Pathway in the Unfolded Protein Response

Application Notes and Protocols for RT-qPCR Analysis of Genes Affected by Perk-IN-6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze changes in gene expression induced by Perk-IN-6, a potent PERK inhibitor. The provided protocols and data serve as a valuable resource for researchers investigating the unfolded protein response (UPR) and the therapeutic potential of PERK inhibition in various disease models.

Introduction to this compound and the PERK Signaling Pathway

This compound is a selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK), a critical sensor of ER stress.[1][2] Under conditions of ER stress, such as the accumulation of unfolded or misfolded proteins, PERK is activated and initiates a signaling cascade known as the unfolded protein response (UPR). A key event in this pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis to reduce the protein folding load on the ER. However, this phosphorylation also selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3][4][5] ATF4, in turn, is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[3][4][5] By inhibiting PERK, this compound is expected to modulate the expression of these downstream target genes, thereby impacting cell fate under ER stress.

Data Presentation: Expected Gene Expression Changes with PERK Inhibition

While specific quantitative RT-qPCR data for this compound is not extensively available in the public domain, the following table summarizes representative data from studies using other well-characterized PERK inhibitors, such as GSK2606414 and NCI 159456. This data illustrates the anticipated effects on the mRNA levels of key PERK pathway genes following inhibitor treatment in a relevant cell line (e.g., A549 non-small cell lung cancer cells) under ER stress conditions. Researchers should generate their own quantitative data for this compound in their specific experimental system.

Table 1: Representative RT-qPCR Analysis of PERK Pathway Gene Expression Following PERK Inhibitor Treatment

| Gene Target | Function in PERK Pathway | Expected Change with PERK Inhibitor | Representative Fold Change (vs. ER Stress Control) | Reference |

| ATF4 (Activating Transcription Factor 4) | Key transcription factor downstream of p-eIF2α; induces stress response and apoptosis genes. | Downregulation | 0.4-fold | [6][7] |

| DDIT3 (DNA Damage Inducible Transcript 3) / CHOP | Pro-apoptotic transcription factor induced by ATF4 under prolonged ER stress. | Downregulation | 0.3-fold | [7] |

| HSPA5 (Heat Shock Protein Family A Member 5) / BiP / GRP78 | ER chaperone protein; its upregulation is a hallmark of ER stress. | No significant change or slight downregulation | ~1.0-fold | [7] |

| ERN1 (Endoplasmic Reticulum To Nucleus Signaling 1) / IRE1α | Another key ER stress sensor. | No significant change | ~1.0-fold | [7] |

| XBP1s (X-Box Binding Protein 1, spliced) | Transcription factor activated by IRE1α, involved in ER expansion and protein folding. | No significant change | ~1.0-fold | [7] |

Note: The fold changes are illustrative and will vary depending on the specific PERK inhibitor, its concentration, the cell type, the nature and duration of the ER stressor, and the experimental conditions.

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cell line (e.g., A549, HeLa, or a researcher-specific line) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Further dilute the stock solution in a complete cell culture medium to the desired final working concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental goals. The reported IC50 for this compound is 2.5 nM.[1][8]

-

ER Stress Induction (Optional but Recommended): To study the effect of this compound on the PERK pathway, it is often necessary to induce ER stress. This can be achieved by treating cells with agents such as:

-

Thapsigargin (e.g., 1 µM): An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

-

Tunicamycin (e.g., 5 µg/mL): An inhibitor of N-linked glycosylation.

-

-

Treatment:

-

Control Group: Cells treated with vehicle (e.g., DMSO) alone.

-

ER Stress Group: Cells treated with the ER stress-inducing agent.

-

This compound Group: Cells pre-treated with this compound for a specific duration (e.g., 1-2 hours) before the addition of the ER stress-inducing agent.

-

Combination Group: Cells treated with both this compound and the ER stress-inducing agent.

-

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.

II. RT-qPCR Protocol for Gene Expression Analysis

This protocol outlines a two-step RT-qPCR procedure using SYBR Green-based detection.

A. RNA Extraction and Quantification

-

RNA Isolation: Isolate total RNA from the harvested cells using a commercially available RNA purification kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate any contaminating genomic DNA.

-

RNA Quantification and Quality Control:

-

Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.

-